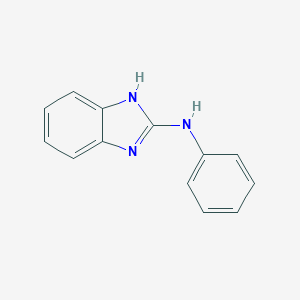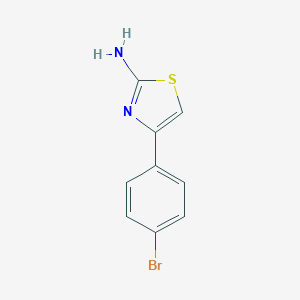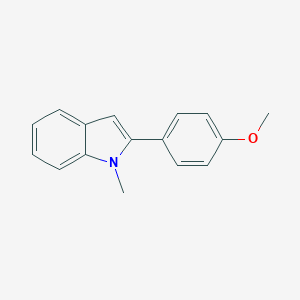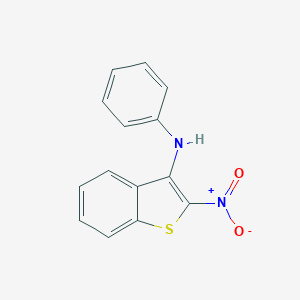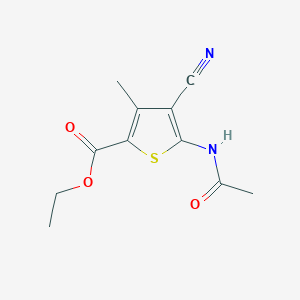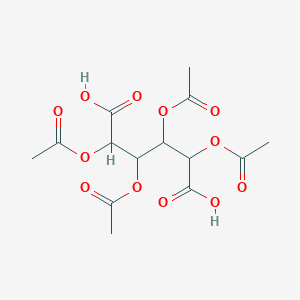
2,3,4,5-Tetraacetyloxyhexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetraacetyloxyhexanedioic acid, also known as THA, is a chemical compound that has been studied for its potential applications in scientific research. THA is a derivative of the naturally occurring compound, malic acid, and has been synthesized through various methods.
作用機序
The mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid involves its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 2,3,4,5-Tetraacetyloxyhexanedioic acid increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
生化学的および生理学的効果
2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to have various biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve memory and learning, and have potential neuroprotective effects. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been shown to have antioxidant properties and may have implications for treating oxidative stress-related disorders.
実験室実験の利点と制限
2,3,4,5-Tetraacetyloxyhexanedioic acid has advantages and limitations for lab experiments. One advantage is its ability to increase acetylcholine levels in the brain, which can improve cognitive function and memory. 2,3,4,5-Tetraacetyloxyhexanedioic acid also has potential neuroprotective effects and antioxidant properties. However, 2,3,4,5-Tetraacetyloxyhexanedioic acid has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
For research on 2,3,4,5-Tetraacetyloxyhexanedioic acid include further exploration of its potential applications in treating cognitive disorders such as Alzheimer's disease, as well as its potential neuroprotective effects. Additional research is also needed to determine the safety and efficacy of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its potential use in clinical settings. Further studies are also needed to explore the mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its effects on other neurotransmitters and brain functions.
合成法
2,3,4,5-Tetraacetyloxyhexanedioic acid can be synthesized through various methods, including the reaction of malic acid with acetic anhydride in the presence of a catalyst. Another method involves the reaction of maleic anhydride with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield 2,3,4,5-Tetraacetyloxyhexanedioic acid. 2,3,4,5-Tetraacetyloxyhexanedioic acid can also be synthesized through the reaction of diethyl malate with acetic anhydride in the presence of a catalyst.
科学的研究の応用
2,3,4,5-Tetraacetyloxyhexanedioic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to increase acetylcholine levels in the brain, which may have implications for treating cognitive disorders such as Alzheimer's disease. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been studied for its potential neuroprotective effects and its ability to improve memory and learning in animal models.
特性
CAS番号 |
5469-75-0 |
|---|---|
製品名 |
2,3,4,5-Tetraacetyloxyhexanedioic acid |
分子式 |
C14H18O12 |
分子量 |
378.28 g/mol |
IUPAC名 |
2,3,4,5-tetraacetyloxyhexanedioic acid |
InChI |
InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22) |
InChIキー |
RITGLGZGMSTJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
正規SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



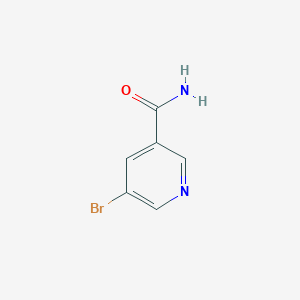
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
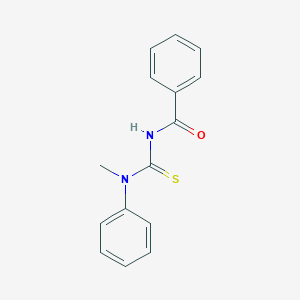
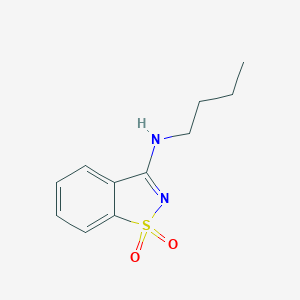

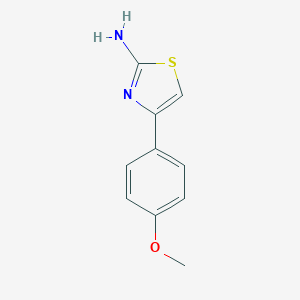
![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
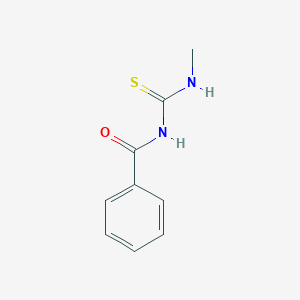
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
